
4-Vinylpyridine
Overview
Description
Incyclinide, also known by its proposed trade name Metastat, is a chemically modified tetracycline antibiotic. Unlike traditional tetracyclines, incyclinide lacks antibiotic properties but retains the ability to inhibit matrix metalloproteinases . This compound has been investigated for its potential therapeutic applications in treating various conditions, including rosacea, tumors, allergic and inflammatory diseases .
Preparation Methods
Incyclinide is synthesized through a series of chemical reactions that modify the tetracycline structure. The industrial production methods for incyclinide are not widely documented, but they likely involve standard organic synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
Incyclinide undergoes several types of chemical reactions, including:
Oxidation: Incyclinide can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the incyclinide molecule.
Substitution: Substitution reactions can introduce new functional groups to the incyclinide structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of incyclinide with modified functional groups that may enhance or alter its biological activity .
Scientific Research Applications
Polymer Chemistry
4-Vinylpyridine serves as a crucial monomer in the synthesis of various polymers, particularly in the development of functionalized materials. Its ability to undergo free radical polymerization allows for the creation of copolymers with enhanced properties.
Copolymerization
- Copolymers with Styrene : 4-VP is often copolymerized with styrene to create materials with improved thermal and mechanical properties. These copolymers are used in applications ranging from coatings to adhesives .
- Biodegradable Polymers : Research has explored the use of 4-VP in creating biodegradable polymers that can be used in medical applications, such as tissue engineering and drug delivery systems .
Drug Delivery Systems
4-VP plays a significant role in developing drug delivery systems, particularly through its incorporation into molecularly imprinted polymers (MIPs).
Molecularly Imprinted Polymers
- Drug Delivery Applications : MIPs synthesized using 4-VP as a functional monomer demonstrate high selectivity and adsorption capacity for specific drugs. For instance, studies have shown that MIPs can effectively deliver anti-inflammatory drugs like fenbufen, enhancing therapeutic efficacy while minimizing side effects .
- Affinity Membranes : 4-VP-based membranes have been developed for selective adsorption and separation processes in biomedical applications, showcasing their potential in targeted drug delivery .
Nanotechnology
The integration of 4-VP into nanotechnology has led to innovative applications in biomedicine and materials science.
Nanoparticle Assembly
- Layer-by-Layer Assembly : 4-VP is utilized in layer-by-layer nanoparticle assembly techniques, which enable the creation of multifunctional nanocarriers for drug delivery and imaging .
- Carbon Nanotube Composites : The compound has been employed in the synthesis of carbon nanotube-reinforced composites that enhance drug delivery systems' mechanical strength and functional performance .
Environmental Applications
Recent studies have explored the use of 4-VP in environmental remediation efforts.
Heavy Metal Ion Removal
- Imprinted Polymers for Metal Ion Removal : 4-VP has been used to create imprinted polymers capable of selectively removing heavy metals, such as nickel ions from aqueous solutions. This application highlights its potential in environmental cleanup technologies .
Clinical Applications of Biodegradable Polymers
A study demonstrated the clinical utility of biodegradable polymers incorporating 4-VP in preventing seroma formation after surgeries. The polymer's ability to degrade into inert products while promoting tissue healing was highlighted as a significant advantage in surgical settings .
Targeted Drug Delivery Systems
Research on MIPs utilizing 4-VP showed promising results in delivering chemotherapeutic agents directly to tumor sites, reducing systemic toxicity associated with conventional treatments. The study emphasized the importance of optimizing polymer composition for enhanced drug loading and release profiles .
Mechanism of Action
Incyclinide exerts its effects by inhibiting matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix . This inhibition leads to reduced angiogenesis, tumor growth, invasion, and metastasis . Incyclinide’s molecular targets include matrix metalloproteinases such as MMP-2 and MMP-9, which play critical roles in various pathological processes .
Comparison with Similar Compounds
Incyclinide belongs to the class of tetracyclines, which are polyketides with an octahydrotetracene-2-carboxamide skeleton . Similar compounds include:
Doxycycline: Another tetracycline antibiotic with both antibiotic and matrix metalloproteinase inhibitory properties.
Minocycline: A tetracycline antibiotic known for its anti-inflammatory and neuroprotective effects.
Tigecycline: A glycylcycline antibiotic derived from minocycline, used to treat various bacterial infections.
Incyclinide is unique among these compounds due to its lack of antibiotic properties and its specific focus on inhibiting matrix metalloproteinases . This makes it a valuable compound for studying the role of these enzymes in various diseases and developing targeted therapies.
Biological Activity
4-Vinylpyridine (4-VP) is a versatile compound widely studied for its biological activity, particularly in the fields of antimicrobial applications, drug adsorption, and potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with 4-VP.
Antimicrobial Properties
Polymeric Applications
Research has demonstrated that 4-VP can be incorporated into polymeric materials to enhance their antibacterial properties. For instance, polystyrene-block-poly(4-vinyl pyridine) (PS-b-PVP) and poly(styrene-random-4-vinyl pyridine) (P(ST-r-VP)) were synthesized and quaternized with n-octyl iodide. These copolymers exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, with PS-b-PVP showing superior efficacy due to a higher concentration of quaternized 4-VP units on its surface .
Table 1: Antibacterial Activity of Quaternized Copolymers
Copolymer | Concentration (mg/mL) | CFU/mL (S. aureus) | CFU/mL (P. aeruginosa) |
---|---|---|---|
PS-b-PVP | 0.05 | 0 | 0 |
P(ST-r-VP) | 0.05 | 1.80 × 10^7 | 1.67 × 10^4 |
PS-b-PVP | 0.1 | 0 | 0 |
P(ST-r-VP) | 0.1 | 3.34 × 10^7 | 1.84 × 10^3 |
This table illustrates the effectiveness of these copolymers in inhibiting bacterial growth, highlighting the potential for developing antimicrobial wound dressings using quaternized polymers.
Adsorption Capacity
Chelating Resins
Another significant application of 4-VP is in the preparation of chelating resins for heavy metal adsorption. A study focused on grafting 4-VP onto resin surfaces showed that the degree of grafting increased linearly with time, achieving a maximum of approximately 75% after ten hours . The resulting resin demonstrated effective adsorption capabilities for various heavy metals such as Cr(VI), Pb(II), and Cd(II).
Table 2: Adsorption Capacities of P4VP Resin
Metal Ion | Adsorption Capacity (mg/g) |
---|---|
Cr(VI) | X |
Pb(II) | Y |
Cd(II) | Z |
Note: Specific values for X, Y, Z need to be filled based on experimental data.
Toxicological Insights
While exploring the beneficial uses of 4-VP, it is also crucial to consider its toxicological profile. A case report highlighted acute dermal and inhalation exposure leading to systemic symptoms such as vertigo and weakness in a patient after exposure to small amounts of the compound . This emphasizes the need for careful handling and further investigation into the safety profiles associated with its use in various applications.
Recent Innovations
Recent studies have introduced crosslinked porous microspheres based on 4-VP as effective sorbents for pharmaceuticals like ibuprofen and ketoprofen, addressing environmental concerns related to pharmaceutical waste . These microspheres demonstrated high thermal stability and significant sorption capacities, making them promising candidates for environmental remediation applications.
Table 3: Sorption Capacities of Crosslinked Microspheres
Drug | Sorption Capacity (mg/g) |
---|---|
Ibuprofen | ~90 |
Ketoprofen | ~40 |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Vinylpyridine in laboratory settings?
4VP is a flammable liquid (GHS Category 2) and toxic upon inhalation, ingestion, or skin contact. Key protocols include:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid vapor exposure .
- Store in glass bottles under inert gas, stabilized with hydroquinone (100 ppm) to prevent polymerization or darkening .
- Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous waste channels .
Q. How can researchers synthesize 4VP homopolymers with controlled molecular weights?
Controlled homopolymerization is achieved via reversible addition-fragmentation chain-transfer (RAFT) polymerization:
- Use N-hydroxysuccinimidyl-BlocBuilder as the initiator in DMF solvent at 70°C.
- Maintain a monomer-to-initiator ratio of 200:1 to achieve ~20,000 g/mol with dispersity () <1.2 .
- Monitor kinetics via NMR or GPC to confirm linearity of molecular weight vs. conversion plots .
Q. What spectroscopic methods are suitable for characterizing 4VP functionalization in composite materials?
- FTIR : Detect pyridine C=N stretching at 1600–1590 cm⁻¹ and vinyl C=C at 1630 cm⁻¹ .
- NMR : Use NMR (CDCl₃) to identify vinyl protons (δ 5.2–6.5 ppm) and pyridine protons (δ 7.2–8.5 ppm) .
- XPS : Analyze nitrogen (N 1s) binding energy shifts (398–400 eV) to confirm coordination with metal ions in adsorption studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in adsorption efficiency data for 4VP-functionalized materials in Cr(VI) removal?
Common contradictions arise from variations in:
- pH : 4VP’s pKa is 5.62; protonation below pH 5 enhances Cr(VI) anion adsorption via electrostatic interactions. Validate pH control using buffered solutions .
- Competing ions : Test selectivity in multi-ion systems (e.g., SO₄²⁻, NO₃⁻) and quantify interference via Langmuir isotherm deviations .
- Material porosity : Compare adsorption capacity of 4VP-grafted mesoporous silica vs. non-porous analogs using BET surface area analysis .
Q. What strategies optimize the functionalization of magnetite nanoparticles with 4VP for stimuli-responsive drug delivery?
- Surface silanization : Pre-treat magnetite with (3-aminopropyl)triethoxysilane (APTES) to create amine anchors for 4VP grafting .
- In-situ polymerization : Encapsulate nanoparticles in 4VP/styrene co-polymers using AIBN initiator (70°C, 24 hr) to achieve uniform core-shell structures .
- Temperature responsiveness : Leverage poly(4VP)’s lower critical solution temperature (LCST) at ~45°C for controlled drug release; validate via DSC .
Q. How do researchers address challenges in replicating 4VP polymerization kinetics across different solvent systems?
Key variables affecting reproducibility:
- Solvent polarity : DMF () provides better control than THF () due to enhanced radical stabilization. Document solvent dielectric constants in methods .
- Oxygen inhibition : Purge reaction mixtures with N₂ for 30 min to eliminate termination by O₂ .
- Thermal gradients : Use jacketed reactors with precise temperature control (±1°C) to avoid localized overheating .
Q. Data-Driven Research Design
Q. What statistical methods are recommended for analyzing 4VP-based adsorption isotherm data?
- Non-linear regression : Fit Langmuir () and Freundlich () models using software like OriginLab or R .
- Error analysis : Calculate root-mean-square error (RMSE) and Akaike information criterion (AIC) to compare model validity .
- Replication : Perform triplicate experiments and report standard deviations for (maximum adsorption capacity) .
Q. How can researchers design experiments to probe structure-property relationships in 4VP-co-polymers?
- DoE approach : Vary 4VP molar ratio (10–90%) in styrene co-polymers and correlate with glass transition temperature () via DSC .
- Mechanical testing : Measure Young’s modulus (ASTM D638) and tensile strength to link pyridine content with material rigidity .
- Solubility profiling : Test co-polymer dissolution in acetic acid (pH-dependent) to validate stimuli-responsive behavior .
Q. Contradiction Management in Published Studies
Q. Why do reported TgT_gTg values for poly(4VP) vary between 137°C and 150°C?
Discrepancies arise from:
Properties
IUPAC Name |
4-ethenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVPJUYSDEJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-41-1 | |
Record name | Poly(4-vinylpyridine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0051499 | |
Record name | 4-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Red to dark-brown liquid; [HSDB] | |
Record name | Pyridine, 4-ethenyl- | |
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Record name | 4-Vinylpyridine | |
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Boiling Point |
65 °C @ 15 mm Hg | |
Record name | 4-VINYLPYRIDINE | |
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Solubility |
Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C | |
Record name | 4-VINYLPYRIDINE | |
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Density |
0.9800 @ 20 °C/4 °C | |
Record name | 4-VINYLPYRIDINE | |
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Vapor Pressure |
1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C | |
Record name | 4-Vinylpyridine | |
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Color/Form |
RED TO DARK BROWN LIQUID | |
CAS No. |
100-43-6, 25232-41-1 | |
Record name | 4-Vinylpyridine | |
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Record name | 4-Vinylpyridine | |
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Record name | Pyridine, 4-ethenyl- | |
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Record name | 4-vinylpyridine | |
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Record name | 4-ethenylpyridine | |
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Record name | 4-VINYLPYRIDINE | |
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